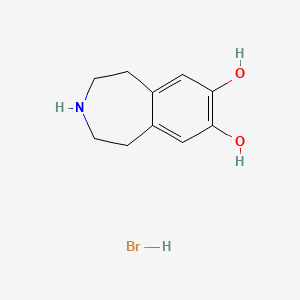

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Descripción

2,3,4,5-Tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide, commonly referred to as SKF-38393, is a (±)-1-phenyl-substituted benzazepine derivative. It acts as a selective dopamine D1-like receptor partial agonist . This compound has been extensively used in neuroscience research to study dopaminergic pathways, including synaptic plasticity (e.g., long-term potentiation in the hippocampus) , gastrointestinal motility modulation , and behavioral paradigms . Its hydrobromide salt form enhances solubility for experimental applications .

Propiedades

Fórmula molecular |

C10H14BrNO2 |

|---|---|

Peso molecular |

260.13 g/mol |

Nombre IUPAC |

2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide |

InChI |

InChI=1S/C10H13NO2.BrH/c12-9-5-7-1-3-11-4-2-8(7)6-10(9)13;/h5-6,11-13H,1-4H2;1H |

Clave InChI |

BLMGUYDOPGWYHP-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC2=CC(=C(C=C21)O)O.Br |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approach

Summary Table of Preparation Methods

Research Findings and Analysis

The catalytic asymmetric hydrogenation method stands out for its high enantioselectivity and yield, making it suitable for producing chiral benzazepine derivatives for pharmaceutical applications.

The In(OTf)3-catalyzed tandem annulation offers a versatile synthetic route with good yields and selectivity, enabling the construction of complex benzazepine frameworks.

The classical hydrobromide salt preparation remains relevant for producing the diol hydrobromide salt, with careful control of pH and temperature during extraction and acid treatments being critical for purity.

Alkylation routes provide access to substituted benzazepines but require additional demethylation steps to yield the target diol.

The hydrobromide salt form improves compound stability and handling, and its preparation involves standard acid-base extraction and crystallization techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The catechol moiety (7,8-dihydroxy groups) undergoes oxidation under acidic or enzymatic conditions. Key transformations include:

| Reaction Conditions | Product(s) | Notes |

|---|---|---|

| KMnO₄ in H₂SO₄ | 7,8-quinone derivative | Yields a stable quinone structure |

| Air/O₂ exposure (pH > 7) | Semiquinone radicals | Observed via ESR spectroscopy |

-

Mechanistic Insight : Oxidation proceeds via electron transfer from the hydroxyl groups, forming quinones or radical intermediates depending on pH and oxidizing agents.

Alkylation and Acylation

The hydroxyl groups and secondary amine participate in nucleophilic substitution or acylation:

Alkylation

| Reagents/Conditions | Target Site | Product Example |

|---|---|---|

| Methyl iodide (K₂CO₃, DMF) | 7-O⁻/8-O⁻ | 7,8-Dimethoxy derivative |

| Benzyl chloride (Et₃N, CH₂Cl₂) | Secondary amine | N-Benzylated analog |

Acetylation

| Reagents/Conditions | Outcome |

|---|---|

| Acetic anhydride (pyridine) | 7,8-Diacetate ester |

-

Steric Effects : Bulky substituents on the phenyl ring (e.g., 3-methylphenyl) reduce reaction rates at the 7/8 positions .

Salt Formation and Ion Exchange

As a hydrobromide salt, the compound participates in anion-exchange reactions:

| Reagents/Conditions | Resulting Salt | Application |

|---|---|---|

| AgNO₃ in H₂O | Nitrate salt | Purification via precipitation |

| HCl (aq.) | Hydrochloride salt | Alters solubility for formulation |

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution:

| Reaction | Conditions | Position/Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to hydroxyl groups |

| Bromination | Br₂ (FeBr₃ catalyst) | 5-Bromo derivative (minor) |

-

Directing Effects : Hydroxyl groups strongly direct electrophiles to the para positions, though steric hindrance from the tetrahydroazepine ring limits reactivity at certain sites .

Reductive Reactions

The tetrahydroazepine ring can undergo further reduction:

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C (ethanol) | Saturated hexahydroazepine core |

Complexation with Metal Ions

The catechol structure chelates divalent metal ions, forming stable complexes:

| Metal Ion | Application | Stability Constant (Log K) |

|---|---|---|

| Fe³⁺ | Antioxidant studies | ~18.2 (pH 7.4) |

| Cu²⁺ | Catalytic oxidation models | ~16.8 (pH 7.0) |

Biochemical Reactions

While not strictly synthetic, the compound interacts with biological systems:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 179.22 g/mol. Its structure features a benzazepine core which is significant for its interaction with biological targets. The hydrobromide salt form enhances its solubility and stability in aqueous environments, making it suitable for various experimental applications .

Neuropharmacology

One of the primary areas of research involving 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide is its potential as a neuropharmacological agent. Studies have indicated that derivatives of this compound exhibit affinity for several central nervous system receptors, including:

- Dopamine Receptors: The compound has been evaluated for its binding affinity to dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The structure-affinity relationship studies suggest modifications can enhance receptor selectivity .

- N-Methyl-D-Aspartate Receptors (NMDAR): Research aimed at developing positron emission tomography (PET) imaging agents has identified this compound's analogs as promising candidates for targeting GluN2B subunits of NMDARs. These receptors are implicated in neurodegenerative diseases and cognitive dysfunctions .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized to explore their pharmacological profiles further. For example:

- Aryl-Aryl Bond Formation: The synthesis of rigidified benzazepine derivatives through direct arylation has been reported, enhancing their receptor binding capabilities and leading to novel therapeutic agents .

- Designing Agonists: The compound has been investigated for its activity as an agonist at nicotinic acetylcholine receptors. Such activity is relevant for developing treatments for nicotine addiction and other neuropsychiatric conditions .

Table: Structure-Affinity Relationships of Derivatives

| Compound ID | R1 | R2 | D1 Affinity (nM) | D2 Affinity (nM) | D3 Affinity (nM) |

|---|---|---|---|---|---|

| 10 | OMe | OMe | NA | 780 | 415 |

| 11 | OH | OH | 8820 | NA | 2924 |

| 12 | OMe | Me | 2462 | 636 | 79 |

| (+)-butaclamol | - | - | 2.03 | - | - |

| haloperidol | - | - | 10.75 | - | - |

This table summarizes key findings from research focused on the binding affinities of various derivatives of the compound to dopamine receptors. The data indicate that structural modifications significantly affect receptor interactions .

Mecanismo De Acción

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves its interaction with dopamine receptors. It acts as a selective dopamine D1-like receptor partial agonist, binding to these receptors and activating them to a certain extent. This interaction can modulate various signaling pathways involved in neurological processes .

Comparación Con Compuestos Similares

Comparison with Similar Benzazepine Derivatives

Structural and Pharmacological Differences

The following table summarizes key structural modifications, receptor affinities, and functional outcomes of SKF-38393 and related compounds:

Key Comparative Findings

Receptor Efficacy and Potency :

- SKF-38393 is a partial agonist with lower efficacy compared to full agonists like SKF-81297 and SKF-82957. The addition of a 6-chloro substituent (as in SKF-81297) enhances D1 receptor binding and functional potency .

- SKF-82958, with a 3-allyl group, demonstrates higher behavioral efficacy in Parkinsonian models than SKF-38393 .

Therapeutic vs. Experimental Uses: Fenoldopam is clinically approved for hypertension due to its potent vasodilatory effects via DA1 receptors , whereas SKF-38393 is primarily a research tool. SKF83959 uniquely modulates sigma-1 receptors, enabling neuroprotective effects independent of D1 activation .

Antagonists vs. Agonists :

- SKF83566, an 8-bromo derivative, acts as a D1 antagonist, contrasting with SKF-38393’s agonist profile. This structural difference (bromine substitution) reverses functional activity .

Research Implications and Limitations

- SKF-38393 remains a cornerstone for studying D1 receptor-mediated processes but lacks the clinical relevance of Fenoldopam.

- Discrepancies in efficacy (e.g., SKF-81297’s inactivity in MPTP models at certain doses ) highlight the importance of dosing and model selection.

Actividad Biológica

2,3,4,5-Tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide, commonly referred to as SKF 38393 hydrobromide, is a compound of significant interest in pharmacology due to its selective agonistic activity on dopamine receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : (±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide

- Molecular Formula : C16H17BrN2O2

- Molecular Weight : 336.23 g/mol

- CAS Number : 20012-10-6

- Solubility : Soluble in water and ethanol with gentle warming

SKF 38393 acts primarily as a partial agonist at dopamine D1-like receptors. The selectivity and potency of SKF 38393 are highlighted by its inhibition constants () for various dopamine receptors:

Neuropharmacological Effects

SKF 38393 has been shown to influence several neuropharmacological pathways:

- Cognition and Memory : Studies indicate that SKF 38393 enhances cognitive functions in animal models by modulating dopaminergic signaling pathways.

- Motor Activity : As a D1-like receptor agonist, it can increase locomotor activity in rodents, suggesting potential applications in treating motor disorders.

Behavioral Studies

In behavioral assays, SKF 38393 has demonstrated effects consistent with dopaminergic stimulation:

- Increased exploratory behavior in rodents.

- Modulation of reward pathways which may have implications for addiction research.

Study on Cognitive Enhancement

A study by Sibley et al. (1982) investigated the interactions of various dopaminergic ligands with D1 and D2 receptors. SKF 38393 was highlighted for its potent effects on enhancing cognitive performance in tasks requiring working memory .

Motor Activity Assessment

Research conducted by Habuchi et al. (1997) assessed the impact of SKF 38393 on cardiac β-adrenoceptors and its subsequent influence on motor activity. The findings suggested a significant increase in heart rate and motor activity following administration of the compound .

Summary of Findings

| Study | Focus | Key Findings |

|---|---|---|

| Sibley et al. (1982) | Dopaminergic ligand interactions | Enhanced cognitive performance via D1 receptor activation |

| Habuchi et al. (1997) | Cardiac β-adrenoceptors | Increased heart rate and motor activity post-administration |

Q & A

Q. What are the primary pharmacological targets of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide in experimental models?

Methodological Answer: The compound acts as a selective dopamine D1/D5 receptor agonist. Its structural analog, SKF 38393, is widely used to study dopaminergic signaling in synaptic plasticity, intestinal motility, and vascular endothelial models. To confirm receptor specificity:

Q. How should researchers prepare stock solutions of this compound for in vitro studies?

Methodological Answer:

- Solubility: Dissolve in dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10–100 mM). For aqueous systems, dilute in Krebs buffer or saline (final DMSO ≤0.1% to avoid vehicle effects).

- Stability: Prepare fresh solutions daily to prevent oxidation of catechol groups. Store lyophilized powder at -20°C in desiccated conditions .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer: Refer to its GHS classification ():

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use gloves, lab coat, and eye protection. |

| Skin Irritation | H315 | Avoid direct contact; use fume hood for weighing. |

| Eye Damage | H319 | Emergency eye wash stations must be accessible. |

| Respiratory Irritation | H335 | Use in well-ventilated areas or with respiratory protection. |

Always consult the Safety Data Sheet (SDS) before use .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's role in modulating synaptic plasticity, specifically long-term potentiation (LTP)?

Methodological Answer:

- Model System: Acute hippocampal slices (300–400 µm thickness) from rodents.

- Drug Application: Apply 10–100 µM SKF 38393 (the compound) during theta-burst stimulation (TBS) to induce LTP. Include control groups with D1 antagonist SCH 23390 (10 µM).

- Recording: Measure field excitatory postsynaptic potentials (fEPSPs) in the CA1 region. Use H-89 (PKA inhibitor) or BAPTA (calcium chelator) to dissect signaling pathways .

Q. What methodological considerations are critical when comparing the compound's effects across different tissue preparations (e.g., central vs. peripheral systems)?

Methodological Answer:

- Receptor Density: Quantify D1 receptor expression via Western blot or RT-PCR in target tissues (e.g., hippocampus vs. intestinal smooth muscle).

- Drug Penetration: For central effects, verify blood-brain barrier permeability using LC-MS/MS to measure brain-to-plasma ratios.

- Metabolism: Conduct stability assays in liver microsomes to assess first-pass metabolism differences .

Q. How to address discrepancies in reported EC₅₀ values for dopamine receptor activation across studies?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Cell type (e.g., HEK293 vs. primary neurons), temperature (25°C vs. 37°C), or buffer composition.

- Ligand Purity: Validate compound purity (>95%) via HPLC and NMR.

- Normalization: Use internal controls (e.g., forskolin for cAMP assays) to standardize responses.

Replicate experiments using harmonized protocols from authoritative sources (e.g., NIH assay guidelines) .

Q. What strategies can resolve conflicting data on the compound's role in vascular vs. neuronal dopamine receptor activation?

Methodological Answer:

- Tissue-Specific Knockout Models: Use Cre-lox systems to delete D1 receptors in endothelial cells or neurons.

- Functional Imaging: Employ calcium-sensitive dyes (e.g., Fluo-4) to compare signaling dynamics in vascular vs. neuronal preparations.

- Cross-Validation: Pair pharmacological data with genetic overexpression/knockdown studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.